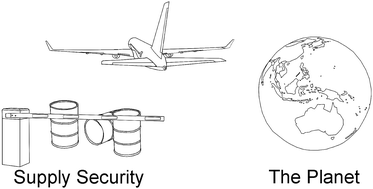Sustainability of supply or the planet: a review of potential drop-in alternative aviation fuels
Energy & Environmental Science Pub Date: 2009-12-07 DOI: 10.1039/B918197K
Abstract
The development of kerosene-like drop-in alternative aircraft


Recommended Literature
- [1] Silver-catalyzed direct C–H oxidative carbamoylation of quinolines with oxamic acids†
- [2] Green assessment of polymer microparticles production processes: a critical review†
- [3] Correction: Core–shell defective TiO2 nanoparticles by femtosecond laser irradiation with enhanced photocatalytic performance
- [4] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [5] Conference report
- [6] Synthesis and antimicrobial activity of novel bis-benzimidazolium salts†
- [7] More than just a barrier: using physical models to couple membrane shape to cell function
- [8] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [9] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [10] Intermolecular interactions in dictating the self-assembly of halogen derivatives of bis-(N-substituted oxamato)palladate(ii) complexes†‡

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 1467-16-9
-
CAS no.: 10294-48-1
-
CAS no.: 113305-56-9









